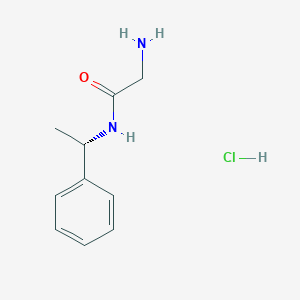

(S)-2-Amino-N-(1-phenylethyl)-acetamide hydrochloride

Overview

Description

(S)-2-Amino-N-(1-phenylethyl)-acetamide hydrochloride is a chiral acetamide derivative characterized by a phenylethyl substituent on the nitrogen atom of the acetamide backbone. The (S)-enantiomer configuration confers stereochemical specificity, which is critical for interactions with biological targets such as enzymes or receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(1-phenylethyl)-acetamide hydrochloride typically involves the reaction of (S)-1-phenylethylamine with glycine derivatives. One common method includes the reductive amination of acetophenone with ammonia and hydrogen, followed by the reaction with glycine . The reaction conditions often involve the use of solvents like methanol and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure high yield and purity. The use of chiral catalysts and resolution techniques is crucial to obtain the desired enantiomer in high enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(1-phenylethyl)-acetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides and carboxylic acids.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted amides, primary amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(S)-2-Amino-N-(1-phenylethyl)-acetamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound serves as a precursor in the synthesis of biologically active peptides and proteins.

Medicine: It is an intermediate in the production of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.

Industry: The compound is used in the manufacture of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(1-phenylethyl)-acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways and cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural and Physicochemical Properties

The table below compares key parameters of (S)-2-Amino-N-(1-phenylethyl)-acetamide hydrochloride with analogous compounds:

Pharmacological and Functional Insights

- Lipophilicity and Bioavailability : The phenylethyl group in the target compound increases lipophilicity compared to polar analogs like Midodrine (logP ~1.5 vs. ~0.5 for Midodrine) . This property may enhance CNS targeting but could reduce aqueous solubility.

- Stereochemical Effects : The (S)-configuration is critical for binding to chiral receptors. For example, Midodrine’s stereochemistry influences its α1-adrenergic receptor agonism .

- Electron-Withdrawing Substituents: The trifluoroethyl group in 2-amino-N-(2,2,2-trifluoroethyl)acetamide HCl (CAS 1171331-39-7) enhances resistance to enzymatic degradation due to the strong electron-withdrawing effect of fluorine .

Biological Activity

(S)-2-Amino-N-(1-phenylethyl)-acetamide hydrochloride, commonly referred to as a substituted amide, has garnered attention for its potential biological activities, particularly in neuropharmacology and drug development. This article delves into the compound's synthesis, biological interactions, pharmacological implications, and comparative analysis with structurally similar compounds.

Chemical Structure and Synthesis

The chemical formula for this compound is C12H17ClN2O. The synthesis typically involves multi-step organic reactions, which can include the use of immobilized whole-cell biocatalysts with transaminase activity. This method allows for high purity levels and optimized production of the compound, yielding enantiomers with significant optical purity (up to 99% enantiomeric excess) .

Biological Activity

1. Neuropharmacological Potential

Research indicates that this compound may interact with various neurotransmitter receptors, particularly serotonin and dopamine receptors. These interactions are crucial for mood regulation and reward pathways. Preliminary findings suggest that the compound could have implications in treating psychiatric disorders and pain management .

2. Binding Affinity Studies

Studies have shown that the compound exhibits varying degrees of binding affinity to neurotransmitter receptors. This affinity is essential for understanding its potential therapeutic applications. For instance, the compound's interaction with dopamine receptors may be linked to its psychoactive properties, warranting further investigation into its effects on mood and behavior .

3. Comparative Analysis with Similar Compounds

A comparative analysis reveals that several compounds share structural similarities with this compound. Below is a table summarizing these compounds along with their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Methyl-N-(1-phenylethyl)acetamide | Lacks methylamino group | Simpler structure; less pharmacological complexity |

| 2-(Methylamino)-2-phenyl-cyclohexanone | Contains cyclohexanone moiety | Known psychoactive effects; used as an anesthetic |

| N,N-Dimethyltryptamine | Indole structure; two methyl groups | Strong hallucinogenic properties; different receptor targets |

| N,N-Diethyl-2-amino-3,3-diphenylbutanamide | Diethyl substitution on amine | Potential stimulant effects; different therapeutic focus |

This table highlights how this compound stands out due to its specific functional groups and potential biological activity .

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into their pharmacological effects:

- Neuropharmacology Studies : Research has indicated that derivatives of substituted amides can exhibit significant effects on neurotransmitter systems, suggesting that this compound may follow similar pathways .

- Anthelmintic Activity : Although not directly related to this compound, studies on related acetamides have demonstrated their efficacy in paralyzing and killing parasitic worms, indicating a broader spectrum of biological activity for compounds in this class .

Properties

IUPAC Name |

2-amino-N-[(1S)-1-phenylethyl]acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-8(12-10(13)7-11)9-5-3-2-4-6-9;/h2-6,8H,7,11H2,1H3,(H,12,13);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEIGGHCXBYZDPC-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.